PP2A Catalytic Activity Restoration: ITH12711 vs. OA-Induced Inhibition Baseline
ITH12711 restores PP2A catalytic activity in the presence of okadaic acid (OA), a potent PP2A inhibitor. In a cell-free assay using a phosphopeptide substrate, OA at 100 nM reduced PP2A activity to 42 ± 3% of control. Co-incubation with ITH12711 at 100 μM significantly reversed this inhibition, recovering PP2A activity to 77 ± 4% of control [1]. This functional antagonism of OA is a direct experimental outcome of the compound's rational design—ITH12711 lacks OA's inhibitory motifs yet retains the central fragment's binding capacity, enabling it to compete with OA for the PP2A active site [1].
| Evidence Dimension | PP2A catalytic activity (% of control, phosphopeptide substrate) |
|---|---|
| Target Compound Data | 77 ± 4% (ITH12711 100 μM + OA 100 nM) |
| Comparator Or Baseline | 42 ± 3% (OA 100 nM alone); 100% (untreated control) |
| Quantified Difference | 35 percentage-point activity restoration (p < 0.01 vs. OA alone) |
| Conditions | In vitro PP2A activity assay, 15 min pre-incubation, phosphopeptide substrate K-R-pT-I-R-R |
Why This Matters
This functional rescue effect distinguishes ITH12711 from PP2A inhibitors and provides a quantifiable benchmark for assay validation in PP2A dysfunction models.
- [1] Arribas RL, Viejo L, Bravo I, et al. C-glycosides analogues of the okadaic acid central fragment exert neuroprotection via restoration of PP2A-phosphatase activity: A rational design of potential drugs for Alzheimer's disease targeting tauopathies. Eur J Med Chem. 2023;251:115245. Figure 3A and Results section 2.3. PMID: 36905916. View Source
